1-Adamantyl isocyanide

Catalog No.
S1895452
CAS No.
22110-53-8
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl isocyanide

CAS Number

22110-53-8

Product Name

1-Adamantyl isocyanide

IUPAC Name

1-isocyanoadamantane

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2

InChI Key

RPRJRJNIFAYHRF-UHFFFAOYSA-N

SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2

Canonical SMILES

[C-]#[N+]C12CC3CC(C1)CC(C3)C2

Synthesis of Functionalized Nanoparticles:

One promising area of research involves using 1-adamantyl isocyanide in the preparation of nanoparticles with specific functionalities. The isocyanide group can react with thiol groups present on the surface of thiol-modified nanoparticles through a thiol-isocyanate reaction. This conjugation strategy allows researchers to attach adamantyl moieties to the nanoparticles, potentially altering their properties for targeted drug delivery or other applications [].

Source

[] Sigma-Aldrich, "1-Adamantyl isocyanide 95" ()

Organic Synthesis for Urea Derivatives:

1-Adamantyl isocyanide serves as a valuable building block in organic synthesis, particularly for the creation of urea derivatives. It reacts with various primary amines to form substituted ureas. Researchers have utilized this property to synthesize compounds like 4-(3-adamantan-1-yl-ureido)butyric acid and 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) for further investigation in different scientific fields [].

Other Potential Applications:

While the aforementioned applications are the most documented, research suggests 1-adamantyl isocyanide might hold promise in other areas. Studies have explored its use in synthesizing adamantyl-phenylsulfonamide ureas and 1-adamantan-1-yl-3-(hydroxyalkyl)ureas, but further exploration is needed to fully understand its potential in these fields [].

Molecular Structure Analysis

The key feature of 1-adamantyl isocyanide is the adamantane cage structure. Adamantane is a highly symmetrical molecule with a rigid, diamondoid structure. This structure provides a unique and stable platform for attaching functional groups like the isocyanide moiety []. The isocyanide group is a linear unit with a carbon-nitrogen triple bond (C≡N). The presence of this electron-withdrawing group can influence the reactivity of the adjacent carbon atoms in the adamantane cage.


Chemical Reactions Analysis

1-Adamantyl isocyanide can participate in several chemical reactions due to the presence of the isocyanide functional group. Here are some relevant reactions:

  • Thiol-Isocyanate Reaction: This reaction involves the coupling of 1-adamantyl isocyanide with thiol-modified nanoparticles. The reaction forms a stable covalent bond between the isocyanide carbon and the sulfur atom of the thiol group, functionalizing the nanoparticles with adamantyl groups.
C₁₁H₁₅N (1-Adamantyl Isocyanide) + R-SH (Thiol) → R-S-C≡N-C₁₁H₁₅ (Adamantyl-functionalized Nanoparticle) + H+
  • Urea Formation: 1-Adamantyl isocyanide can react with primary amines to form substituted ureas. This reaction is useful for introducing the adamantyl group into various organic molecules [].

  • Nucleophilic Substitution Reactions: It can act as a nucleophile in S_N2 reactions, where it attacks electrophiles to form new carbon-nitrogen bonds. This reaction mechanism has been demonstrated in the synthesis of various derivatives .
  • Multicomponent Reactions: The compound can participate in multicomponent reactions such as the Ugi and Passerini reactions, allowing for the formation of complex molecules from simple starting materials .
  • Reactivity with Electrophiles: The isocyanide group can also react with electrophiles, leading to the formation of amides or other functional groups upon hydrolysis .

Several methods exist for synthesizing 1-adamantyl isocyanide:

  • Direct Synthesis from Adamantane Derivatives: One common method involves the reaction of adamantane derivatives with isocyanate precursors. This can be achieved through various reagents such as triphosgene or phosgene .
  • Microwave-Assisted Synthesis: A microwave-assisted method has been developed that allows for rapid synthesis under controlled conditions, enhancing yield and purity .
  • Two-Step Synthesis: Another approach involves a two-step process where an amine derivative of adamantane is first formed, followed by conversion to the isocyanide using appropriate reagents .

1-Adamantyl isocyanide has several applications in organic chemistry:

  • Building Block in Organic Synthesis: Due to its reactivity, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Ligand in Coordination Chemistry: The compound can be used as a ligand in coordination complexes, contributing to the development of novel materials and catalysts .
  • Precursor for Isocyanate Derivatives: It can also be converted into other functionalized compounds that are useful in various chemical applications .

Studies on the interactions of 1-adamantyl isocyanide with other molecules have shown that it can form stable complexes with transition metals. This property enhances its utility in catalysis and material science. Additionally, research into its interactions with biological systems may reveal potential therapeutic applications or toxicity profiles .

1-Adamantyl isocyanide shares structural similarities with several other compounds. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
1-AminoadamantaneAmineExhibits different reactivity due to amino group
1-Adamantyl azideAzideUseful in click chemistry for synthesizing triazoles
1-Adamantyl isothiocyanateIsothiocyanateShows different reactivity patterns compared to isocyanides

Uniqueness

1-Adamantyl isocyanide stands out due to its unique combination of structural rigidity from the adamantane core and the reactive nature of the isocyanide group. This duality allows for diverse applications in synthetic chemistry that may not be achievable with other similar compounds.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22110-53-8

Dates

Modify: 2023-08-16

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